3F8 - 159109-11-2

3F8

Catalog Number: EVT-256677
CAS Number: 159109-11-2
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound is the target antigen of the monoclonal antibody 3F8, as discussed in a single paper []. The study focuses on characterizing this antibody and its application for Listeria species detection.

Humanized 3F8 (hu3F8)

    Compound Description: Humanized 3F8 (hu3F8) is a modified version of the murine monoclonal antibody 3F8, designed to reduce its immunogenicity in humans. It retains the binding specificity for the disialoganglioside GD2 and exhibits potent antibody-dependent cell-mediated cytotoxicity (ADCC) against neuroblastoma cells [, , ]. Hu3F8 has been further engineered to improve its ADCC activity by introducing specific point mutations [].

Chimeric 3F8 (ch3F8)

    Compound Description: Chimeric 3F8 (ch3F8) is another modified version of 3F8, where the murine constant regions are replaced with human counterparts while preserving the murine variable regions responsible for GD2 binding []. Like 3F8 and hu3F8, ch3F8 exhibits potent ADCC against neuroblastoma cells [].

Heat-Modified 3F8 (HM3F8)

    Compound Description: Heat-Modified 3F8 (HM3F8) is generated by heat-treating the 3F8 antibody, which abolishes its effector functions []. This modification was hypothesized to potentially mask GD2 or cross-reactive epitopes on nerve fibers, thereby reducing pain associated with 3F8 treatment [].

131I-3F8

    Compound Description: 131I-3F8 is a radiolabeled version of 3F8, where the antibody is conjugated to the radioactive isotope iodine-131 [, , , , , ]. This modification allows for targeted delivery of radiation to GD2-expressing tumor cells, enabling both imaging (radioimmunoscintigraphy) and therapeutic (radioimmunotherapy) applications [, , , , , ].

124I-3F8

    Compound Description: 124I-3F8 is another radiolabeled version of 3F8, where the antibody is conjugated to iodine-124, a positron emitter suitable for positron emission tomography (PET) imaging [].

225Ac-DOTA-3F8

    Compound Description: 225Ac-DOTA-3F8 is a radioimmunoconjugate where 3F8 is linked to the alpha-emitting radionuclide Actinium-225 (225Ac) via a chelating agent, 1,4,7,10-tetraazacyclododecane (DOTA) []. This construct delivers a highly cytotoxic alpha-particle radiation specifically to GD2-expressing tumor cells [].

3F8 F(ab')2

    Compound Description: 3F8 F(ab')2 is a fragment of the 3F8 antibody lacking the Fc region. While retaining the antigen-binding capacity of the intact antibody, 3F8 F(ab')2 is unable to activate complement or mediate ADCC [, ].

    Compound Description: Anti-idiotypic antibodies, like Ab2 and Idio-2, are generated by immunizing animals with 3F8 [, ]. These antibodies recognize the unique antigen-binding site (idiotype) of 3F8. Some anti-idiotypic antibodies can mimic the structure of GD2 and potentially induce an anti-tumor immune response [].

    Compound Description: Gangliosides are a class of glycosphingolipids characterized by the presence of sialic acid residues. GD2 is a specific type of ganglioside highly expressed on neuroblastoma and other neuroectodermal tumor cells [, ]. The other gangliosides listed (GD3, GTIb, GDIb, GDIA, GMI, GM3, GM4) are structurally related to GD2 and were tested for their cross-reactivity with 3F8 [].

    Compound Description: (1 → 3),(1 → 4)-β-D-glucan (β-glucan) is a polysaccharide that can enhance the antitumor activity of antibodies, including 3F8, by priming leukocyte receptors like dectin-1 and complement receptor 3 [, , ]. This synergistic effect was demonstrated in both in vitro and in vivo models of neuroblastoma [, , ].

Source and Classification

3F8 is classified as a humanized IgG1 monoclonal antibody. It is derived from murine (mouse) origins but has been modified to reduce immunogenicity in humans. The primary target of 3F8 is the GD2 antigen, which is expressed during fetal development and in various tumors, making it a significant target for cancer therapies, particularly in pediatric oncology .

Synthesis Analysis

The synthesis of 3F8 involves hybridoma technology, where mouse spleen cells are fused with myeloma cells to produce hybrid cells that can produce antibodies. The specific steps include:

  1. Immunization: Mice are immunized with GD2-expressing cells to elicit an immune response.
  2. Cell Fusion: Spleen cells from immunized mice are fused with myeloma cells using polyethylene glycol.
  3. Selection: Hybrid cells are selected based on their ability to produce antibodies against GD2.
  4. Cloning: Positive clones are expanded and screened for high-affinity antibody production.
  5. Humanization: The murine antibody is genetically modified to create a humanized version, reducing the likelihood of an immune response when administered to patients .
Molecular Structure Analysis

The molecular structure of 3F8 consists of two heavy chains and two light chains typical of IgG antibodies. Each chain contains variable regions that specifically bind to the GD2 antigen and constant regions that mediate immune responses. The average molecular weight of 3F8 is approximately 144 kDa when non-glycosylated. The structure allows for effective binding and subsequent immune-mediated destruction of GD2-expressing tumor cells .

Chemical Reactions Analysis

3F8 primarily functions through several mechanisms:

  1. Antibody-Dependent Cellular Cytotoxicity (ADCC): Binding of 3F8 to GD2 activates immune effector cells, such as natural killer cells, leading to the destruction of target cells.
  2. Complement-Dependent Cytotoxicity (CDC): The binding of 3F8 can activate the complement system, resulting in lysis of GD2-expressing cells.
  3. Direct Apoptosis Induction: There is evidence suggesting that 3F8 may directly induce apoptosis in certain cancer cell lines through receptor-mediated pathways .
Mechanism of Action

The mechanism of action for 3F8 involves its ability to bind specifically to the GD2 antigen on tumor cells, which triggers immune responses:

  • Upon binding, it recruits immune effector cells that recognize the Fc region of the antibody.
  • This leads to cell-mediated cytotoxicity through ADCC and CDC mechanisms.
  • Additionally, it may inhibit tumor growth by blocking signaling pathways essential for tumor survival and proliferation .
Physical and Chemical Properties Analysis

The physical properties of 3F8 include:

  • Appearance: Typically presented as a clear or slightly opalescent solution.
  • Solubility: Soluble in physiological saline; stability is maintained under proper storage conditions (typically at 4°C).
  • pH: Formulated at a physiological pH (around 7.0).
  • Stability: Stability data indicate that 3F8 maintains its structural integrity over time when stored appropriately .
Applications

The primary application of 3F8 is in the treatment of high-risk neuroblastoma, particularly in pediatric patients who have relapsed or are refractory to conventional therapies. Clinical studies have demonstrated its effectiveness in improving survival rates when used as part of combination therapy regimens. Additionally, ongoing research explores its potential applications in other cancers expressing GD2, such as melanoma and small cell lung cancer .

Molecular Mechanisms of 3F8 in Signaling Pathway Modulation

Inhibition of Glycogen Synthase Kinase-3β (GSK3β) by 3F8: Structural and Functional Insights

3F8 (5-ethyl-7,8-dimethoxy-1H-pyrrolo[3,4-c]-isoquinoline-1,3-(2H)-dione) is a potent and selective ATP-competitive inhibitor of GSK3β. Computational modeling reveals its binding mechanism within the ATP pocket of GSK3β, with a high predicted binding free energy of -9.9 kcal/mol. The compound's pyrroloisoquinoline dione scaffold enables optimal steric and electrostatic complementarity with key residues in the kinase's catalytic cleft, including Lys85, Asp133, and Val135. This interaction disrupts GSK3β's ability to phosphorylate downstream substrates [1] [10].

Functional studies in zebrafish embryos demonstrate that 3F8 induces a dose-dependent "headless" phenotype—characterized by absent eyes and forebrain—mimicking Wnt overexpression. This phenotype confirms 3F8's biological efficacy in disrupting GSK3β-regulated developmental pathways. At the molecular level, 3F8 inhibits human GSK3β with an IC₅₀ of 34 nM under low ATP conditions (10 μM), establishing superior potency relative to classical inhibitors [1].

Table 1: Inhibition Kinetics of 3F8 Against GSK3β

ATP ConcentrationIC₅₀ of 3F8 (nM)Inhibition Mechanism
10 μM34Competitive
100 μM304Competitive
Selectivity screening (22 kinases)>91% inhibition at 5 μMGSK3β-specific

Wnt/β-Catenin Pathway Activation via 3F8-Mediated GSK3 Suppression

3F8-mediated GSK3β inhibition directly activates the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK3β, 3F8 stabilizes cytoplasmic β-catenin, enabling its nuclear translocation and transcriptional activation of TCF/LEF-dependent genes [1] [2].

In osteosarcoma cells, 3F8 treatment reduces phosphorylation at GSK3β-specific phospho-acceptor sites of β-catenin (Ser33, Ser37, Thr41) by >70%. This leads to a 3.5-fold increase in β-catenin nuclear accumulation and a 15-fold enhancement of β-catenin–TCF transcriptional activity, as measured by luciferase reporter assays. Consequently, genes critical for osteogenesis and tumor suppression (e.g., AXIN2, MYC) are upregulated, counteracting the malignant phenotype [2].

Table 2: 3F8-Induced Modulation of Wnt/β-Catenin Components

Molecular ParameterChange After 3F8 TreatmentFunctional Outcome
β-catenin phosphorylation↓ 75% at S33/S37/T41 sitesStabilized β-catenin
Nuclear β-catenin accumulation↑ 3.5-foldEnhanced transcriptional activity
TCF reporter activity↑ 15-foldCell differentiation

ATP-Competitive Binding Dynamics of 3F8 in Kinase Inhibition

3F8 functions as a reversible ATP-competitive inhibitor, binding directly to the ATP-binding pocket of GSK3β. Molecular dynamics simulations show that 3F8 forms hydrogen bonds with the hinge region residue Val135 and hydrophobic interactions with Phe67 and Ile62. The dimethylated phenyl ring of 3F8 occupies a hydrophobic pocket adjacent to the ATP site, while its carbonyl groups engage in charge interactions with Lys85 [1] [10].

Kinetic analyses confirm competitive inhibition, with the IC₅₀ increasing from 34 nM to 304 nM as ATP concentrations rise from 10 μM to 100 μM. This dependency underscores 3F8's direct competition with ATP. Selectivity profiling across 22 kinases demonstrates >91% inhibition of GSK3β at 5 μM 3F8, with minimal off-target effects (≤20% inhibition of CDK2 or PKA), attributed to unique residues in GSK3β's ATP-binding cleft (e.g., Arg141) not conserved in other kinases [1] [10].

Comparative Efficacy of 3F8 Against SB216763 and Other GSK3 Inhibitors

3F8 exhibits superior biochemical and cellular efficacy compared to established GSK3 inhibitors. Its IC₅₀ for GSK3β (34 nM) is 2.1-fold lower than SB216763 (71 nM) under identical conditions. In zebrafish phenotypic assays, 3F8 achieves a "headless" phenotype at a concentration (CE) of 7.5 μM, ranking second only to GSK-3 inhibitor XV (CE = 1 μM) among six tested compounds [1] [5].

Critical for therapeutic potential, 3F8 demonstrates exceptional in vivo efficiency, evidenced by a CE/IC₅₀ ratio of 221—significantly lower than ratios for SB216763 (297), lithium chloride (1,666), and TDZD-8 (420). This metric indicates enhanced bioavailability and stability in biological systems. Structural derivatives of 3F8, designed by modifying its ethyl and methoxy substituents, show further improved inhibitory profiles, validating its scaffold as a versatile platform for inhibitor development [1] [5] [6].

Table 3: Comparative Efficacy of GSK3β Inhibitors

InhibitorGSK3β IC₅₀ (nM)CE (μM)CE/IC₅₀ RatioKey Limitations
3F8347.5221None identified
SB2167637121.1297Lower cellular potency
Lithium chloride2,000*10,000*1,666Non-selective, high toxicity
GSK-3 inhibitor XV181.056Poor solubility

*Approximate values based on millimolar efficacy data

Properties

CAS Number

159109-11-2

Product Name

3F8

IUPAC Name

5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19)

InChI Key

ULVWJFBHQIXEPE-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O

Solubility

Soluble in DMSO

Synonyms

3F-8; 3F 8; 3F8

Canonical SMILES

CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.